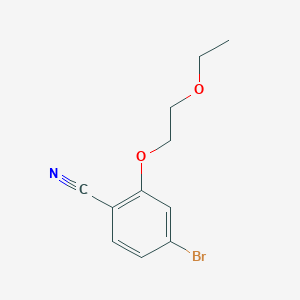![molecular formula C8H6BrClN4O B1450657 N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide CAS No. 1823781-73-2](/img/structure/B1450657.png)
N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide
Overview
Description
- Bromination and chlorination reactions can be carried out using reagents like N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under controlled conditions to introduce bromine and chlorine atoms at specific positions on the imidazo[1,2-b]pyridazine ring .
Acetamide Group Addition:
Industrial Production Methods:
- Industrial production methods for N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide typically involves the following steps:
-
Formation of the Imidazo[1,2-b]pyridazine Core:
- The imidazo[1,2-b]pyridazine core can be synthesized by cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α-haloketones.
- Reaction conditions may include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium fluoride (CsF) at elevated temperatures (e.g., 100°C) for several hours .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
-
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
- Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts (Pd/C) are commonly used in these reactions.
- Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired transformation.
Major Products Formed:
- The major products formed from these reactions include substituted imidazo[1,2-b]pyridazines with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Chemistry:
- N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide is used as a building block in the synthesis of more complex molecules for chemical research .
Biology and Medicine:
- The compound has potential applications in medicinal chemistry for the development of new drugs targeting specific biological pathways .
- It may also be used in biological assays to study enzyme inhibition and receptor binding.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors.
- The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Shares the same core structure but lacks the acetamide group.
6-Chloroimidazo[1,2-b]pyridazine: Similar core structure with only a chlorine atom and no bromine or acetamide group.
Uniqueness:
Properties
IUPAC Name |
N-(3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN4O/c1-4(15)11-8-7(9)14-6(12-8)3-2-5(10)13-14/h2-3H,1H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANKWWMLKUVYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N2C(=N1)C=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1450575.png)




![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B1450584.png)

![2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate](/img/structure/B1450587.png)



![1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1450595.png)

